molecular formula C28H45N9O8 B12107734 H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH

Cat. No.: B12107734
M. Wt: 635.7 g/mol
InChI Key: RPAKYHDUWYQJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH is a synthetic peptide composed of seven amino acids: arginine, glycine, tyrosine, alanine, leucine, and glycine. This peptide sequence is known for its role as a competitive and cyclic adenosine monophosphate (cAMP)-dependent protein kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale SPPS with automated peptide synthesizers. This ensures high purity and yield of the peptide. The process is optimized for efficiency, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying protein kinase inhibition and peptide synthesis techniques.

    Biology: Investigated for its role in cellular signaling pathways involving cAMP-dependent protein kinases.

    Medicine: Potential therapeutic applications in diseases where protein kinase activity is dysregulated.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The compound H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH exerts its effects by inhibiting cAMP-dependent protein kinases. It competes with natural substrates for binding to the active site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition modulates various cellular processes regulated by cAMP signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ala-DL-Leu-Gly-OH: A shorter peptide with similar inhibitory properties.

    H-Arg-Gly-Tyr-Ala-Leu-Gly-OH: Another peptide with a slightly different sequence but similar function.

Uniqueness

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: is unique due to its specific sequence, which provides a distinct binding affinity and inhibitory profile for cAMP-dependent protein kinases. This makes it a valuable tool for studying kinase activity and developing kinase-targeted therapies .

Biological Activity

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH is a synthetic peptide composed of seven amino acids, including arginine (Arg), glycine (Gly), tyrosine (Tyr), alanine (Ala), leucine (Leu), and a terminal glycine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry, pharmacology, and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound allows it to participate in various biochemical interactions. The presence of specific amino acids contributes to its functional properties:

  • Arginine : Known for its role in nitric oxide synthesis and immune response modulation.
  • Tyrosine : Involved in neurotransmitter synthesis and has antioxidant properties.
  • Leucine : Plays a critical role in protein synthesis and muscle repair.

The biological activity of this compound is primarily mediated through its interactions with cellular receptors and enzymes. It may influence several signaling pathways:

  • G-Protein Coupled Receptors (GPCRs) : The peptide can interact with GPCRs, modulating their activity and influencing downstream signaling cascades.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The tyrosine residue contributes to the compound's ability to scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that this peptide may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : The compound has been investigated for its potential to protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various peptides, including this compound, using DPPH and ORAC assays. The results indicated significant radical scavenging activity compared to control groups, suggesting its potential as a natural antioxidant agent .
  • Neuroprotective Studies :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This was evidenced by reduced cell death and lower levels of reactive oxygen species in treated cultures .
  • Anti-inflammatory Research :
    • A recent investigation into various synthetic peptides highlighted the ability of this compound to decrease the expression of pro-inflammatory markers in macrophages activated by lipopolysaccharides (LPS). The peptide significantly reduced levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantSignificant radical scavenging capacity; reduced oxidative stress
NeuroprotectiveProtection against glutamate-induced toxicity; reduced cell death
Anti-inflammatoryDecreased expression of TNF-alpha and IL-6 in activated macrophages

Properties

IUPAC Name

2-[[2-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAKYHDUWYQJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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